2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dichloro-ethoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichloro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:
3,5-Dichloro-4-ethoxyphenylboronic acid+Pinacol→this compound
The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Substitution: The dichloro-ethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of an appropriate solvent like ethanol or toluene.
Major Products Formed
Oxidation: Boronic acids or borates.
Substitution: Substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with the palladium catalyst to form a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-ethoxyphenylboronic acid
- Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate
- (3,5-Dichloro-4-ethoxyphenyl)(thiophen-2-yl)methanol
Uniqueness
2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial.
Properties
IUPAC Name |
2-(3,5-dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2O3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTUYLYUIPLJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.